4-ethyl-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,3-dioxopiperazine-1-carboxamide
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Overview
Description
4-ethyl-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,3-dioxopiperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with various functional groups, including an ethyl group, a hydroxy group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,3-dioxopiperazine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the piperazine ring, followed by the introduction of the ethyl group, hydroxy group, and thiophene ring through various substitution reactions. Key steps may include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with diacid chlorides under controlled conditions.
Introduction of the Ethyl Group: Ethylation can be performed using ethyl halides in the presence of a base.
Attachment of the Hydroxy Group: Hydroxylation reactions can be carried out using oxidizing agents.
Incorporation of the Thiophene Ring: Thiophene derivatives can be introduced through cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in the piperazine ring can be reduced to alcohols.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the thiophene ring.
Scientific Research Applications
4-ethyl-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,3-dioxopiperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,3-dioxopiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.
Piperazine Derivatives: Compounds like piperazine itself and its derivatives are widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
4-ethyl-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,3-dioxopiperazine-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-ethyl-N-(5-hydroxy-3-thiophen-3-ylpentyl)-2,3-dioxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-2-18-7-8-19(15(22)14(18)21)16(23)17-6-3-12(4-9-20)13-5-10-24-11-13/h5,10-12,20H,2-4,6-9H2,1H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWKBYCIAZMCOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCCC(CCO)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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